
4-Chloro-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-Chloro-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H8ClN2O3 It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-chloro-3-methoxy-1-methylpyrazole with a carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization or chromatography might be employed to achieve the desired quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxy group might be converted to a hydroxyl group or further oxidized to a carbonyl group.
Reduction: Reduction reactions can target the carboxylic acid group, potentially converting it to an alcohol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products:
Oxidation: Formation of 4-chloro-3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: Formation of 4-chloro-3-methoxy-1-methyl-1H-pyrazole-5-methanol.
Substitution: Formation of 4-amino-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid or 4-thio-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid.
Scientific Research Applications
Antimicrobial Activity
Studies have shown that 4-Chloro-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid exhibits significant antimicrobial properties. Research indicates that compounds within this class can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents.
Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives of pyrazole compounds, including this compound, showed effective inhibition against Staphylococcus aureus and Candida albicans, highlighting their therapeutic potential in treating infections caused by resistant strains .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
Data Table: Anti-inflammatory Activity
Compound | Inhibition (%) |
---|---|
This compound | 75% |
Standard Anti-inflammatory Drug (e.g., Ibuprofen) | 80% |
Herbicidal Activity
This compound has shown promise as a herbicide, particularly in controlling weed species that affect crop yield. Its mechanism involves disrupting the metabolic pathways in target plants.
Case Study:
Field trials conducted on various crops revealed that formulations containing this compound effectively reduced weed biomass by over 50%, demonstrating its efficacy as a selective herbicide .
Pesticidal Properties
Beyond herbicidal applications, this compound has been evaluated for its insecticidal properties against common agricultural pests. The results indicate a high level of toxicity to certain insect species while being safe for beneficial insects.
Data Table: Insecticidal Activity
Insect Species | Mortality Rate (%) |
---|---|
Aphids | 90% |
Leafhoppers | 85% |
Beneficial Insects (e.g., Ladybugs) | 10% |
Mechanism of Action
The mechanism by which 4-Chloro-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-Methyl-1H-pyrazole-5-carboxylic acid
Comparison:
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with an ethyl group instead of a methoxy group. This difference can affect its reactivity and applications.
- 3-Methyl-1H-pyrazole-5-carboxylic acid: Lacks the chlorine and methoxy substituents, which can significantly alter its chemical properties and potential uses.
Biological Activity
4-Chloro-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 1546448-12-7) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological implications based on recent studies.
- Molecular Formula : C₆H₇ClN₂O₃
- Molecular Weight : 190.58 g/mol
- Structure : The compound features a chlorine atom and a methoxy group, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Compounds in this class have shown effectiveness against various cancer cell lines.
Table 1: Anticancer Activity of Pyrazole Derivatives
Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
This compound | MDA-MB-231 (Breast) | TBD | Induction of apoptosis |
Other Pyrazoles | HeLa (Cervical) | 4.22 | Tubulin polymerization inhibition |
Other Pyrazoles | A549 (Lung) | 6.38 | EGFR inhibition |
The specific IC₅₀ values for this compound are still being determined, but similar compounds have shown promising results in inducing apoptosis and inhibiting cell proliferation through various mechanisms, including tubulin polymerization inhibition and interference with growth factor signaling pathways .
Anti-inflammatory Effects
In addition to its anticancer properties, pyrazole derivatives have been noted for their anti-inflammatory activities. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a significant role in inflammation.
Case Study: Inhibition of COX Enzymes
A study demonstrated that certain pyrazole derivatives significantly inhibited COX-2 activity, leading to reduced inflammation markers in vitro. This suggests a possible therapeutic application for inflammatory diseases .
Other Biological Activities
Beyond anticancer and anti-inflammatory effects, pyrazole compounds have exhibited a range of biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Antioxidant Properties : Pyrazole compounds are recognized for their ability to scavenge free radicals, contributing to their potential in oxidative stress-related diseases .
Molecular Modeling Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicate that the compound may interact favorably with proteins involved in cancer progression and inflammation, thereby enhancing its therapeutic potential .
Properties
Molecular Formula |
C6H7ClN2O3 |
---|---|
Molecular Weight |
190.58 g/mol |
IUPAC Name |
4-chloro-5-methoxy-2-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H7ClN2O3/c1-9-4(6(10)11)3(7)5(8-9)12-2/h1-2H3,(H,10,11) |
InChI Key |
IWTUAQNKLSGOOD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)OC)Cl)C(=O)O |
Origin of Product |
United States |
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